1-(2,5-Difluorobenzoyl)piperazine

Description

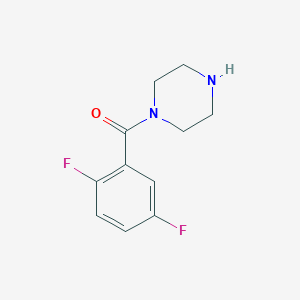

1-(2,5-Difluorobenzoyl)piperazine is an organic compound classified as a piperazine derivative. It features a six-membered ring composed of four carbon atoms and two nitrogen atoms, with a difluorobenzoyl group attached to the piperazine ring. This compound is known for its distinctive physical properties, including solubility in water, ethanol, and other organic solvents .

Properties

IUPAC Name |

(2,5-difluorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUKRHGVCYWYPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-Difluorobenzoyl)piperazine typically involves the reaction of piperazine with 2,5-difluorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These methods often employ microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

1-(2,5-Difluorobenzoyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-(2,5-Difluorobenzoyl)piperazine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is employed in biological studies to investigate its effects on various biological systems and pathways.

Medicine: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2,5-Difluorobenzoyl)piperazine can be compared with other similar compounds, such as:

1-(2,4-Difluorobenzoyl)piperazine: This compound has a similar structure but with the fluorine atoms positioned differently on the benzoyl ring.

1-(2,5-Difluorobenzyl)piperazine: This compound features a benzyl group instead of a benzoyl group, leading to different chemical and biological properties.

1-(2-Fluorophenyl)piperazine: This compound has a single fluorine atom on the phenyl ring, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological behavior.

Biological Activity

1-(2,5-Difluorobenzoyl)piperazine is a compound that has garnered attention in scientific research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and research findings related to its activity.

This compound hydrochloride has the molecular formula C11H13ClF2N2O and a molecular weight of 262.68 g/mol. The synthesis typically involves the reaction of 2,5-difluorobenzoyl chloride with piperazine, using triethylamine as a base in dichloromethane as a solvent. The product is purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can function as an inhibitor or activator of these targets, leading to various biological effects. For instance, it has been shown to influence pathways related to oxidative stress and cell survival .

Antioxidative Activity

Recent studies have highlighted the antioxidative properties of related piperazine derivatives. For example, compounds structurally similar to this compound have demonstrated significant antioxidative activity by decreasing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential, thus promoting cell survival .

Table 1: Summary of Biological Activities

Study on Oxidative Stress

A notable study investigated the antioxidative capabilities of novel piperazine derivatives, where one compound exhibited superior activity against H₂O₂-induced oxidative damage. This suggests that similar structural motifs in this compound could be explored for therapeutic applications in oxidative stress-related diseases .

Comparison with Other Compounds

In comparative studies, this compound was analyzed alongside other piperazine derivatives. The unique fluorination pattern in this compound may enhance its reactivity and biological activity compared to similar compounds such as 1-(2,4-Difluorobenzoyl)piperazine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.